molecular formula C16H10N2O2S B12694535 N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide CAS No. 50988-01-7

N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide

Cat. No.: B12694535
CAS No.: 50988-01-7
M. Wt: 294.3 g/mol
InChI Key: JNJWDMRFGGSELJ-UHFFFAOYSA-N
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Description

N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide is a complex organic compound with the molecular formula C21H12N2O2S. This compound is known for its unique structure, which includes an anthraquinone moiety fused with an isothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide typically involves the reaction of anthraquinone derivatives with isothiazole precursors under controlled conditions. One common method includes the condensation of 1-aminoanthraquinone with thioamide derivatives, followed by cyclization to form the isothiazole ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, reducing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, hydroquinone derivatives, and substituted anthraquinone compounds .

Scientific Research Applications

N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the dyeing of polyester fabrics and other industrial processes

Mechanism of Action

The mechanism of action of N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide stands out due to its unique combination of an anthraquinone moiety and an isothiazole ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

50988-01-7

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)acetamide

InChI

InChI=1S/C16H10N2O2S/c1-8(19)17-11-6-2-4-9-13(11)16(20)10-5-3-7-12-14(10)15(9)18-21-12/h2-7H,1H3,(H,17,19)

InChI Key

JNJWDMRFGGSELJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3

Origin of Product

United States

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